molecular formula C8H8BrFO B1523664 2-(4-Bromo-2-fluorophenyl)ethanol CAS No. 193290-20-9

2-(4-Bromo-2-fluorophenyl)ethanol

Cat. No.: B1523664
CAS No.: 193290-20-9
M. Wt: 219.05 g/mol
InChI Key: ATAZLKFXFGKSGH-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)ethanol is an organic compound characterized by the presence of a bromine and a fluorine atom attached to a benzene ring, with an ethanol group at the para position relative to the bromine

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Grignard Reaction: : One common method to synthesize 2-(4-Bromo-2-fluorophenyl)ethanol involves the Grignard reaction. This process typically starts with 4-bromo-2-fluorobenzene, which reacts with magnesium in anhydrous ether to form the Grignard reagent. This intermediate is then treated with ethylene oxide to yield this compound.

  • Reduction of Ketones: : Another method involves the reduction of 2-(4-Bromo-2-fluorophenyl)acetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone group to an alcohol group, forming this compound.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-(4-Bromo-2-fluorophenyl)ethanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The compound can be reduced to form 2-(4-Bromo-2-fluorophenyl)ethane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: : The bromine atom in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using a palladium catalyst in a Suzuki-Miyaura coupling reaction.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether, H2 with Pd/C.

    Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).

Major Products

    Oxidation: 2-(4-Bromo-2-fluorophenyl)acetaldehyde, 2-(4-Bromo-2-fluorophenyl)acetic acid.

    Reduction: 2-(4-Bromo-2-fluorophenyl)ethane.

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-2-fluorophenyl)ethanol has several applications in scientific research:

  • Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Medicinal Chemistry: : The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties. It is used as a building block in the synthesis of drug candidates.

  • Material Science: : It is used in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.

  • Biological Studies: : Researchers use it to study the effects of halogenated phenyl ethanols on biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism by which 2-(4-Bromo-2-fluorophenyl)ethanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-2-chlorophenyl)ethanol: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-Bromo-2-methylphenyl)ethanol: Contains a methyl group instead of fluorine.

    2-(4-Bromo-2-nitrophenyl)ethanol: Contains a nitro group instead of fluorine.

Uniqueness

2-(4-Bromo-2-fluorophenyl)ethanol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and bioavailability, making it a valuable compound in drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAZLKFXFGKSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306729
Record name 4-Bromo-2-fluorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193290-20-9
Record name 4-Bromo-2-fluorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193290-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-2-fluoro-phenyl-acetic acid (36 g, 154 mmol) (40.6 g, 174 mmol) was dissolved in THF (100 mL), and cooled to 0° C. in an ice-bath. Borane (1 M in THF, 200 mL, 1.2 eq) was then added dropwise. During the addition, the temperature rose slowly to 27° C. After complete addition the ice-bath was removed and the reaction mixture was stirred for 1 hour at room temperature. The reaction mixture was added carefully to saturated aqueous K2CO3 (300 mL), and the obtained suspension was diluted with H2O (500 mL). The THF layer was separated and concentrated under reduced pressure. The aqueous layer was extracted with EtOAc (2×100 mL). The residue from the concentrated THF layer was dissolved into the combined organic layers, which was washed with brine. The organic layer was dried (Na2SO4), filtered, and concentrated under reduced pressure, yielding crude material (35.6 g) as a yellow oil, which solidified to a white solid upon standing. The crude material was purified by column chromatography (SiO2; 1750 mL, 0-5% MeOH in CH2Cl2), yielding the title compound as a white solid (31.5 g, 144 mmol, 82%). 1H-NMR (CDCl3, 300 MHz): 1.50 (s, 1H); 2.95 (t, 2H); 3.92 (t, 2H); 7.18 (t, 1H); 7.28 (m, 1H)
Quantity
36 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromo-2-fluorophenyl)ethanol
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